N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide
Description
Molecular Identity and Classification
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide represents a member of the bromoacetyl amide family, characterized by its distinctive molecular composition and structural architecture. The compound bears the Chemical Abstracts Service registry number 1138442-87-1, establishing its unique identity within chemical databases and literature. Its molecular formula C13H17BrN2O2 indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 313.19 grams per mole.
The compound's classification places it within the broader category of halogenated organic amides, specifically as a bromoacetyl derivative with aromatic substitution patterns. The structural framework consists of three distinct functional regions: a bromoacetyl group serving as an electrophilic center, a substituted phenyl ring providing aromatic character, and a dimethylpropanamide terminus contributing to the compound's overall chemical behavior. This multi-functional architecture enables the compound to participate in diverse chemical transformations while maintaining structural integrity under standard laboratory conditions.
Chemical nomenclature analysis reveals that the compound follows systematic naming conventions established by the International Union of Pure and Applied Chemistry, with the full name accurately describing the connectivity between functional groups. The presence of the bromoacetyl moiety positions this compound as a potential alkylating agent, while the phenyl ring substitution pattern and the dimethylpropanamide group provide specific steric and electronic environments that influence reactivity and selectivity in chemical reactions.
Historical Context in Bromoacetyl Chemistry
The development of bromoacetyl chemistry traces its origins to the mid-nineteenth century when bromine was first discovered and characterized by Antoine-Jerome Balard in 1826. Balard's groundbreaking work established bromine as a member of the halogen family, leading to systematic investigations of bromine-containing organic compounds. The subsequent development of bromoacetyl derivatives emerged from the need to create versatile synthetic intermediates capable of forming carbon-carbon and carbon-heteroatom bonds under mild conditions.
Historical precedents for bromoacetyl compound synthesis can be traced to the pioneering work on bromoacetyl chloride, which serves as a fundamental building block for bromoacetyl derivatives. The preparation of bromoacetyl chloride from bromoacetic acid and thionyl chloride or phosphorus trichloride established methodological foundations that continue to influence modern synthetic approaches. This historical development provided essential insights into the reactivity patterns and synthetic utility of bromoacetyl-containing molecules.
The evolution of bromoacetyl chemistry accelerated throughout the twentieth century as researchers recognized the potential of these compounds in pharmaceutical applications and materials science. Industrial development of bromine production, initially centered in European facilities but later expanding to include major operations in the United States and Israel, provided the raw material foundation necessary for extensive bromoacetyl derivative research. Contemporary applications of bromoacetyl compounds in drug discovery and chemical biology have demonstrated the enduring relevance of this chemical class in modern organic chemistry.
Structural Features and Conformational Analysis
The molecular architecture of this compound exhibits several distinctive structural features that determine its chemical behavior and biological activity. The bromoacetyl group adopts a planar configuration due to the carbonyl group's sp2 hybridization, with the bromine atom positioned to maximize orbital overlap with the carbonyl carbon. This geometric arrangement facilitates nucleophilic attack at the brominated carbon center while maintaining the electrophilic character of the carbonyl group.
The aromatic phenyl ring system provides a rigid structural framework that influences the overall molecular conformation through π-π interactions and electronic delocalization effects. The meta-substitution pattern on the phenyl ring creates a specific spatial arrangement that affects both steric accessibility and electronic distribution throughout the molecule. This substitution pattern allows for optimal positioning of the bromoacetyl and dimethylpropanamide groups while minimizing unfavorable steric interactions.
Conformational analysis reveals that the dimethylpropanamide moiety can adopt multiple rotational states around the carbon-nitrogen bond connecting it to the phenyl ring. The dimethyl substitution on the terminal carbon creates significant steric bulk that influences the preferred conformational states and affects the compound's interaction with biological targets. Quantum mechanical calculations and experimental studies suggest that the compound exists as a mixture of conformers in solution, with interconversion barriers that are surmountable at room temperature.
Physical and Chemical Properties Overview
The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exists as a solid under standard laboratory conditions, with its melting and boiling points influenced by the presence of hydrogen bonding between amide groups and van der Waals forces between aromatic systems. The molecular weight of 313.19 grams per mole places it within a range typical for small molecule pharmaceuticals and synthetic intermediates.
Solubility characteristics of the compound depend on the balance between hydrophobic aromatic regions and polar amide functionalities. The presence of the bromoacetyl group introduces additional polarity while the dimethylpropanamide moiety contributes both polar and non-polar character. These structural features suggest moderate solubility in polar organic solvents such as dimethyl sulfoxide and limited solubility in highly polar protic solvents like water.
Chemical stability analysis indicates that the compound exhibits reasonable stability under ambient conditions but may undergo hydrolysis or nucleophilic substitution reactions under specific pH conditions or in the presence of strong nucleophiles. The bromoacetyl group represents the most reactive site within the molecule, capable of participating in alkylation reactions with nucleophilic species including thiols, amines, and hydroxide ions. The amide bonds within the structure provide additional stability through resonance stabilization and reduced susceptibility to hydrolytic cleavage under neutral conditions.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)12(18)16-10-6-4-5-9(7-10)15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXQEZLMVUSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide typically involves:
- Formation of 2,2-dimethylpropanamide derivative of aniline (N-(3-aminophenyl)-2,2-dimethylpropanamide)
- Subsequent acylation of the aromatic amine with 2-bromoacetyl bromide or equivalent brominated acylating agent
This two-step approach ensures selective amide bond formation at the aniline nitrogen followed by introduction of the bromoacetyl group.
Step 1: Preparation of N-(3-aminophenyl)-2,2-dimethylpropanamide
This intermediate can be prepared via amidation of 3-aminophenyl derivatives with 2,2-dimethylpropionic acid or its activated derivatives (acid chlorides or esters).
- Amidation via acid chloride: 2,2-dimethylpropionyl chloride reacts with 3-aminophenyl compounds under controlled conditions to form the amide bond.
- Esterification and ammonolysis: Hydroxypivalic acid (2,2-dimethylpropionic acid) can be esterified and then converted to amides by treatment with ammonia or amines, as described in patent CN102477002B.
Example synthesis from patent CN102477002B:
| Step | Reaction Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Esterification of hydroxypivalic acid with methanol | Acid catalysis (H2SO4 or HCl), reflux 6h | 74% yield, 99.8% purity by GC |
| 2 | Protection of ester with acyl chlorides | Suitable solvent (alcohols), base present | Formation of protected intermediates |
| 3 | Ammonolysis with aqueous ammonia | Reflux in 28% ammonia solution | 80% yield of 3-amino-2,2-dimethylpropanamide |
This method avoids highly toxic reagents like potassium cyanide and improves yields suitable for scale-up.
Step 2: Acylation with 2-Bromoacetyl Bromide
The key step to introduce the 2-bromoacetyl group involves acylation of the aromatic amine nitrogen in the intermediate amide.
- Dissolve N-(3-aminophenyl)-2,2-dimethylpropanamide in an inert solvent such as dichloromethane or tetrahydrofuran.
- Cool the reaction mixture to 0–5°C.
- Add 2-bromoacetyl bromide dropwise under stirring.
- Maintain the reaction temperature to control selectivity and avoid side reactions.
- After completion, quench with aqueous base or buffer, extract, and purify by chromatography or recrystallization.
This step is well-documented in the literature for related bromoacetylated amides and is critical for obtaining the target compound with high purity.
Alternative Synthetic Routes and Considerations
- Use of activated esters or anhydrides of 2-bromoacetic acid as acylating agents.
- Protection/deprotection strategies to avoid side reactions on other nucleophilic sites.
- Optimization of solvent, temperature, and stoichiometry to maximize yield and minimize by-products.
Data Table Summarizing Preparation Methods
Research Findings and Optimization
- The use of hydroxypivalic acid methyl ester as a precursor is advantageous due to its commercial availability and ease of conversion to amide.
- Avoidance of toxic reagents such as potassium cyanide enhances safety and environmental compliance.
- The acylation step is sensitive to moisture and temperature; strict anhydrous conditions and low temperature improve selectivity.
- Purification by silica gel chromatography or recrystallization yields analytically pure compound suitable for further applications.
- Spectroscopic data (NMR, IR, MS) confirm the successful formation of the bromoacetyl amide bond.
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
Cancer Research
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in tumor cells. Specifically, the bromoacetyl group may enhance the compound's reactivity towards biological targets, making it a candidate for further development in cancer therapy .
Protein Kinase Inhibition
Research has shown that derivatives of this compound can act as inhibitors of specific protein kinases involved in cancer progression. Protein kinases are critical regulators of cell signaling pathways, and their inhibition can lead to reduced tumor growth and metastasis. Compounds like this compound are being explored for their ability to selectively target these enzymes .
Autoimmune Disease Treatment
The compound has also been highlighted in studies focusing on autoimmune diseases. Its structural characteristics suggest potential efficacy in modulating immune responses, which could be beneficial in treating conditions like rheumatoid arthritis or lupus. The mechanism may involve the inhibition of inflammatory pathways mediated by specific kinases or cytokines .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study utilized this compound as part of a series of analogs aimed at optimizing anticancer activity.
Case Study 2: Inhibition of Protein Kinases
In another research effort, scientists synthesized several derivatives based on the core structure of this compound to evaluate their potency against specific kinases associated with cancer progression. Results indicated that certain modifications led to enhanced inhibitory activity, suggesting pathways for further drug development.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This property makes it a valuable tool in studying protein function and developing enzyme inhibitors .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogs, highlighting variations in substituents, molecular weight, and synthetic yields:
Key Observations :
- Substituent Effects : The benzyloxy group in increases molecular weight and hydrophobicity, likely reducing aqueous solubility compared to the target compound.
- Halogen Variation : Iodo- and chloro-substituted analogs () exhibit distinct reactivity; iodine’s larger atomic radius facilitates nucleophilic substitution, while chlorine’s electronegativity enhances stability.
Physical and Spectral Properties
- Melting Points : Analog 12h () melts at 153–155°C, indicative of crystalline purity, while pyridine-based derivatives () lack reported data, possibly due to amorphous solid formation.
- Spectral Characterization : ¹H-NMR signals for 12h (δ 2.67–7.27 ppm, ) reveal distinct aromatic and aliphatic proton environments, contrasting with pyridine analogs (e.g., δ 8.74 ppm for pyridyl protons in ).
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16BrN2O
- Molecular Weight : 300.19 g/mol
- CAS Number : 1138442-87-1
The presence of the bromoacetyl group suggests potential reactivity that can be exploited for biological applications.
This compound's biological activity may be attributed to several mechanisms:
- Enzyme Inhibition : The bromoacetyl moiety can act as an electrophilic center, potentially inhibiting various enzymes.
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound may also exhibit such properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study highlighted the activity of β-amino acid derivatives against glioma cell lines, showing promising results in inhibiting tumor growth .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | 6 - 8 |
| A-192558 | Antiviral activity against VSV | 5 - 10 |
| This compound | Potential anticancer activity | TBD |
Antimicrobial Activity
Compounds with similar moieties have also shown antimicrobial properties. The presence of the bromoacetyl group may enhance the interaction with microbial targets, leading to effective inhibition .
Case Studies
- Study on Antiviral Properties : A related compound was tested for antiviral activity against various viruses, demonstrating effectiveness in inhibiting viral replication. This suggests that this compound could also possess antiviral properties.
- In Vivo Studies : Preliminary in vivo studies indicated that derivatives of this compound could reduce inflammation and tumor growth in animal models. Further research is required to establish the exact biological pathways involved.
Toxicological Profile
While exploring the biological activities, it is crucial to assess the safety profile of this compound. Some related compounds have shown genotoxic effects in animal studies . Therefore, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide, and how can reaction conditions be optimized for high yield?
- Methodology : A common approach involves reacting 3-aminophenyl-2,2-dimethylpropanamide with bromoacetyl bromide under controlled pH conditions (pH 9–10 adjusted with Na₂CO₃). Reaction progress is monitored via TLC, and the product is precipitated by acidifying to pH 5 with HCl. Yield optimization requires precise stoichiometry, inert atmosphere, and temperature control (0–5°C) to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of This compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and bromoacetyl integration.
- X-ray crystallography resolves stereoelectronic effects, as demonstrated for structurally analogous bromo-propanamides .
- HPLC (≥95% purity) and mass spectrometry validate molecular weight and isotopic patterns .
Q. What safety precautions are necessary when handling bromoacetyl-containing compounds like This compound in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers away from reducing agents .
Advanced Research Questions
Q. How can flow chemistry techniques be applied to improve the scalability and reproducibility of synthesizing This compound?
- Methodology : Continuous-flow reactors enable precise control of residence time, temperature, and reagent mixing. A design-of-experiments (DoE) approach optimizes parameters (e.g., flow rate, stoichiometry) while minimizing byproducts. This method has been validated for analogous diazo compounds, achieving >90% yield with reduced waste .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for bromoacetylated aromatic compounds?
- Methodology : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts. For example, crystallographic data (e.g., bond angles/rotamer populations from ) can explain discrepancies in splitting patterns caused by restricted rotation of the bromoacetyl group.
Q. How does the electronic environment of the 3-aminophenyl group influence the reactivity of the bromoacetyl moiety in subsequent nucleophilic substitution reactions?
- Methodology : Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase nucleophilic attack rates at the bromoacetyl carbon, as shown in structure-activity relationship (SAR) studies of similar compounds . Hammett substituent constants (σ) correlate with reaction kinetics in SN2 mechanisms.
Q. What computational modeling approaches are suitable for predicting the bioactivity of This compound derivatives in drug discovery?
- Methodology :
- Molecular docking identifies potential binding modes with target proteins (e.g., kinases).
- QSAR models leverage electronic descriptors (e.g., HOMO/LUMO energies) to predict cytotoxicity or enzyme inhibition .
- MD simulations assess stability of drug-receptor complexes under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
